molecular formula C17H12Cl4N2 B10934033 3,5-bis(3,4-dichlorophenyl)-1,4-dimethyl-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1,4-dimethyl-1H-pyrazole

Cat. No.: B10934033
M. Wt: 386.1 g/mol
InChI Key: JUGJDDGXXNAALI-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1,4-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes two dichlorophenyl groups and a dimethylpyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-1,4-dimethyl-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dichlorophenyl)-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-1,4-dimethyl-1H-pyrazole
  • 3,5-bis(3,4-dichlorophenyl)-1-(3,4-dichlorophenyl)biuret
  • 1,5-bis(4-chlorophenyl)-3-(3,4-dichlorophenyl)biuret

Uniqueness

3,5-bis(3,4-dichlorophenyl)-1,4-dimethyl-1H-pyrazole stands out due to its specific substitution pattern and the presence of dichlorophenyl groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H12Cl4N2

Molecular Weight

386.1 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1,4-dimethylpyrazole

InChI

InChI=1S/C17H12Cl4N2/c1-9-16(10-3-5-12(18)14(20)7-10)22-23(2)17(9)11-4-6-13(19)15(21)8-11/h3-8H,1-2H3

InChI Key

JUGJDDGXXNAALI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)C)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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